Nalorphine

Catalog No.
S621999
CAS No.
62-67-9
M.F
C19H21NO3
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nalorphine

CAS Number

62-67-9

Product Name

Nalorphine

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2/t12-,13+,15-,18-,19-/m0/s1

InChI Key

UIQMVEYFGZJHCZ-SSTWWWIQSA-N

SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

solubility

ODORLESS; WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; INSOL IN CHLOROFORM & ETHER; SOL IN DIL ALKALI HYDROXIDE /NALORPHINE HYDROCHLORIDE/
Slightly soluble in water; soluble in alkali, acetone, ethanol
Sparingly soluble in ether; soluble in chloroform, dilute alkalies

Synonyms

Allylnormorphine, Hydrobromide, Nalorphine, Hydrochloride, Nalorphine, Lethidrone, Nalorphine, Nalorphine Hydrobromide, Nalorphine Hydrochloride, Nalorphine, (14 alpha)-Isomer, Nalorphine, L-tartrate (1:1)

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O

The exact mass of the compound Nalorphine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alkali, acetone, ethanolsparingly soluble in ether; soluble in chloroform, dilute alkalies. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Nalorphine (N-allylnormorphine) is a mixed opioid agonist-antagonist historically recognized as the first clinically utilized opioid antagonist. In modern procurement and research contexts, it serves as a critical pharmacological tool compound and analytical reference standard [1]. Structurally, it features a morphinan core with an N-allyl substitution, yielding a logP of 1.86 and a melting point of 208 °C [2]. Unlike pure antagonists, nalorphine exhibits a complex receptor profile, functioning as a competitive antagonist or partial agonist at the μ-opioid receptor (MOR) and as a high-efficacy agonist at the κ-opioid receptor (KOR)[3]. This dualistic mechanism makes it indispensable for calibrating in vivo and in vitro assays where intermediate intrinsic efficacy or mixed receptor activation is required, establishing a functional baseline that cannot be replicated by pure agonists or pure antagonists [1].

Procuring a generic in-class substitute, such as naloxone or naltrexone, fundamentally alters experimental outcomes in behavioral and biochemical assays [1]. While naloxone is a pure competitive antagonist with zero intrinsic activity at MOR and KOR, nalorphine possesses significant intrinsic agonistic activity at KOR (Emax ~95%) and acts as a partial agonist/antagonist at MOR [2]. Consequently, substituting nalorphine with naloxone in drug discrimination paradigms or withdrawal precipitation models eliminates the partial agonism necessary to model intermediate receptor states [3]. Furthermore, in synthetic chemistry, nalorphine provides a pre-installed N-allyl morphinan scaffold (N-allylnormorphine) that bypasses the hazardous cyanogen bromide N-demethylation and subsequent allylation steps required when starting from morphine or codeine, making it a highly specific precursor for mixed agonist-antagonist development[4].

Mixed Receptor Intrinsic Efficacy vs. Pure Antagonists

Nalorphine demonstrates a unique mixed functional profile, exhibiting high binding affinity at both the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) with Ki values of approximately 1.6 nM[1]. Crucially, while it acts as an antagonist at MOR, it functions as a near-full agonist at KOR (Emax ≈ 95%) [1]. In contrast, the standard comparator naloxone binds MOR with similar high affinity (~1 nM) but acts as a pure inverse agonist/antagonist across all opioid receptor subtypes with zero intrinsic agonistic activity [2].

Evidence DimensionKOR Intrinsic Efficacy (Emax)
Target Compound DataNalorphine: Emax ≈ 95% (near-full KOR agonist)
Comparator Or BaselineNaloxone: Emax = 0% (pure antagonist)
Quantified Difference95% absolute difference in KOR maximum intrinsic efficacy
ConditionsIn vitro functional receptor activation assays

Researchers must select nalorphine when a mixed MOR-antagonist/KOR-agonist profile is required, as pure antagonists like naloxone will fail to trigger KOR-mediated downstream signaling.

Dose-Dependent Withdrawal Precipitation and Inverse Agonism

In mouse models of acute morphine dependence, opioid antagonists exhibit varying degrees of negative intrinsic efficacy (inverse agonism). Nalorphine acts as a weak inverse agonist, precipitating withdrawal jumping only after a high morphine pretreatment dose (180 mg/kg), but failing to do so at a lower dose (56 mg/kg) [1]. Conversely, the strong inverse agonist naloxone precipitates vigorous withdrawal jumping at both 56 mg/kg and 180 mg/kg morphine pretreatments [1]. Furthermore, nalorphine actually blocks naloxone-induced withdrawal jumping, confirming its lower negative intrinsic efficacy [1].

Evidence DimensionWithdrawal jumping precipitation threshold
Target Compound DataNalorphine: Requires 180 mg/kg morphine pretreatment to elicit significant withdrawal
Comparator Or BaselineNaloxone: Elicits significant withdrawal at both 56 mg/kg and 180 mg/kg morphine pretreatment
Quantified DifferenceNalorphine exhibits a strictly higher threshold for withdrawal precipitation, demonstrating weaker inverse agonism.
ConditionsMouse model of acute dependence (morphine pretreatment 4h prior to antagonist injection)

Nalorphine is the precise pharmacological tool needed to model intermediate inverse agonism or to block the extreme withdrawal effects of strong inverse agonists in behavioral studies.

Training-Dose-Dependent Stimulus Substitution

Nalorphine's partial MOR agonist properties are quantitatively revealed in drug discrimination procedures. When rats are trained to discriminate morphine from a vehicle, nalorphine completely substitutes for the morphine cue at a low training dose (5.6 mg/kg) [1]. However, it fails to substitute at a high training dose (10 mg/kg) [1]. In direct contrast, the full agonist morphine substitutes at all doses, while the pure antagonist naloxone fails to substitute at any dose and actively blocks both morphine and nalorphine stimulus control[1].

Evidence DimensionStimulus substitution in morphine-trained subjects
Target Compound DataNalorphine: Substitutes at 5.6 mg/kg training dose; fails at 10 mg/kg
Comparator Or BaselineNaloxone: Fails to substitute at any training dose
Quantified DifferenceBinary shift in substitution capability based on training dose, unique to partial agonists.
ConditionsRat drug discrimination procedure (taste aversion baseline)

Validates nalorphine as a highly specific calibration standard for behavioral assays designed to differentiate partial agonists from full agonists and pure antagonists.

Direct N-Allyl Scaffold Availability for Semi-Synthesis

In the semi-synthesis of novel opioid derivatives, starting from standard opiates like morphine or codeine requires hazardous N-demethylation (historically via cyanogen bromide in the von Braun reaction or ethyl chloroformate) followed by N-allylation [1]. Procuring nalorphine (N-allylnormorphine) provides a pre-installed N-allyl group on the 3,6-diol morphinan core [1]. This directly bypasses the demethylation and allylation steps, offering a streamlined, higher-yield starting point for synthesizing complex mixed agonist-antagonists or specialized N-allyl derivatives compared to using morphine as a baseline precursor [1].

Evidence DimensionSynthetic steps to N-allyl morphinan derivatives
Target Compound DataNalorphine: 0 steps to N-allyl functionalization (pre-installed)
Comparator Or BaselineMorphine: Requires 2 distinct synthetic steps (N-demethylation, then N-allylation)
Quantified DifferenceElimination of 2 complex synthetic steps and associated yield losses
ConditionsLaboratory semi-synthesis of opioid analogs

Procuring nalorphine as a starting material significantly reduces synthetic complexity, reagent hazard, and time in medicinal chemistry workflows targeting N-allyl opioid analogs.

Reference Standard for Mixed Opioid Receptor Assays

Due to its distinct profile of KOR near-full agonism (Emax ~95%) combined with MOR antagonism, nalorphine is indispensable as an analytical and functional reference standard [1]. It is used to calibrate high-throughput screening assays and radioligand binding models designed to identify novel analgesics that separate KOR-mediated effects from MOR-mediated respiratory depression [1].

Calibration of Behavioral Drug Discrimination Models

Nalorphine's ability to substitute for morphine only at low training doses (e.g., 5.6 mg/kg) makes it a critical tool compound in behavioral pharmacology [2]. It is utilized to validate drug discrimination paradigms, ensuring the assay is sensitive enough to detect partial agonists with intermediate efficacy rather than just binary full agonists or pure antagonists [2].

Intermediate Precursor in Medicinal Chemistry

As an N-allylnormorphine derivative, nalorphine serves as an advanced synthetic intermediate[3]. It is procured by medicinal chemists to bypass the hazardous N-demethylation of morphine, providing a direct, pre-allylated morphinan scaffold for the rapid synthesis and structure-activity relationship (SAR) exploration of new mixed agonist-antagonist candidates [3].

Color/Form

Crystals (from diethyl ether)

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

311.15214353 g/mol

Monoisotopic Mass

311.15214353 g/mol

Heavy Atom Count

23

Vapor Density

1.5X10-10 mm Hg at 25 °C (est)

LogP

1.86 (LogP)
log Kow = 1.86

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides/.

Melting Point

208 °C
MP: 260-263 °C; max absorption (water): 285 nm; min: 260 nm; pH of 0.5% aqueous solution: 5.0; crystals from alcohol; moderately soluble in alcohol; soluble in water /Nalorphine hydrochloride/

UNII

U59WB2WRY2

Related CAS

1041-90-3 (hydrobromide)
57-29-4 (hydrochloride)
97889-94-6 (L-tartrate (1:1))

Drug Indication

Used to reverse opioid overdose.

Therapeutic Uses

Narcotic Antagonists
Nalorphine is a narcotic antagonist that is used to reverse respiratory depression from narcotic overdose. It has been used either alone or in combination with meperidine or morphine during labor to reduce neonatal /respiratory/ depression. Nalorphine has also been given to the newborn to prevent neonatal asphyxia. /Former/
Nalorphine is a narcotic antagonist with some agonist properties that reduces or abolishes the depressant actions of morphine and other narcotic substances but not those of barbiturates or other non-narcotic depressants. Nalorphine has analgesic properties but is unsuitable for use as analgesic because of its unpleasant side-effects. /Former/
MEDICATION (Vet): as pharmacological antagonist to resp depression, hypotension, depression, etc, produced by narcotics such as morphine, fentanyl, codeine, meperidine, methadone, hydromorphone, thiambutene, cyprenorphine, etorphene, etc, but not that produced by many anesthetics such as barbiturates, ether, chloral hydrate, etc. Despite fact that it is strong antagonist to most narcotic drug effects, it is synergistic with their antitussive effects, and is also antitussive by itself ... /SRP: former use/
For more Therapeutic Uses (Complete) data for NALORPHINE (7 total), please visit the HSDB record page.

Mechanism of Action

The Kappa-3 opioid receptor subtype is found throughout the brain and participates in supraspinal analgesia. This receptor is primarily responsible for the action of nalorphine, an agonist-antagonist opioid. ... All opioid receptor subtypes are members of a family of a superfamily of membrane bound receptors that are coupled to G proteins. The G proteins are responsible for signaling the cell that the receptor has been activated and for initiating the the desired cellular effects. /Opioids/
Agonists selective for kappa receptors produce analgesia that has been shown in animal to be mediated primarily at spinal sites. Respiratory depressin and miosis may be less severe with kappa agonists. Instead of euphoria (/as with mu-receptors/), kappa receptor agonist produce dysphoric and psychotomimetic effects.
The effects of graded doses of nalorphine and morphine were studied in nondependent chronic spinal dogs. Morphine and low doses of nalorphine produced behavioral changes characterized by indifference, whereas the largest dose of nalorphine produced canine delirium indistinguishable from that produced by SKF-10, 047 or cyclazocine. Nalorphine depressed the flexor reflex; however, a plateau was observed. The data suggest that nalorphine is a partial agonist of the kappa type and a sigma agonist in addition to being a competitive antagonist at the mu receptor, and further, that the dysphoric and hallucinogenic effects of nalorphine-like drugs are due to their sigma activity.
Intracellular microelectrode studies were conducted to investigate the actions of the partial agonist-antagonist nalorphine at an opiate receptor on functional frog skeletal muscle fiber membranes. In high bath concentrations (greater than or equal to 10(-4) M), nalorphine alone produces agonist actions similar to the "full" opiate agonists. These actions were (i) to depress both the sodium and potassium (gNa and gK) conductance increases due to electrical stimulation by a nonspecific local anestheticlike mechanism and (ii) to depress gNa by a specific opiate receptor mediated mechanism. In a much lower bath concentration (1 X 10(-8) M) nalorphine acts to antagonize the specific opiate receptor mediated depression of gNa produced by the "full" agonist meperidine. Thus in this preparation nalorphine, "the partial antagonist," has the same actions as naloxone, which is often considered to be a full antagonist. ...
For more Mechanism of Action (Complete) data for NALORPHINE (6 total), please visit the HSDB record page.

Other CAS

62-67-9

Absorption Distribution and Excretion

Nalorphine is poorly absorbed when given by mouth. When administered by injection, it readily passes into the brain and across the placenta. It is largely metabolised in the liver and excreted in the urine. About 2 to 6% of the dose is excreted unchanged in the urine.
... The brain/plasma ratios and degree of plasma-protein binding were significantly higher for naloxone as compared to nalorphine. The amounts of free naloxone excreted as a percentage of the dose in urine and feces 96 hours after injection of the 10 mg/kg sc dose were 4.1 and 3.9 (for nalorphine 4.7 and 8.3); conjugated drug 15.4 and 1.2 (for nalorphine 13 and 0.9); total radioactivity 43.3 and 20.9 (for nalorphine 34.8 and 19.2), respectively. ...
In this study, the elimination of nalorphine was investigated to characterize the relation between renal and hepatic excretion of organic cations. Nalorphine is excreted effectively both via kidney and liver. However, its hepatic excretion dominates in adult rats. In young, 20-day-old animals biliary nalorphine elimination is immature and the excreted amounts are significantly lower. Renal excretion of nalorphine is quite similar in rats of both ages. After bile duct ligation renal excretion of nalorphine increases significantly in adult rats whereas it remains unchanged in young ones. Remarkably, after bilateral nephrectomy hepatic elimination of nalorphine is even diminished in both age groups. In further experiments renal excretion of nalorphine could be stimulated in adult rats after repeated administration of trometamol, triiodothyronine, or dexamethasone; these treatments had no consequences on biliary secretion of nalorphine.
Following parenteral admin of nalorphine, concn in brain are 3-4 times higher than after comparable doses of morphine. Brain concn fall rapidly and only trace amt are found after 4 hr.
First-pass effect of nalorphine-HCl, about 50% of admin radioactivity was excreted in expired air (14)CO2 and urine (conjugated and unchanged nalorphine) by 48 hr after either iv or oral admin suggesting that absorption was essentially complete. /Nalorphine HCl/

Metabolism Metabolites

Nalorphine-3-glucuronide dihydrate and nalorphine-6-glucuronide were isolated as urinary metabolites of nalorphine in dogs, and nalorphine-3-ethereal sulfate and nalorphine-3-glucuronide dihydrate were isolated in cats. ...
Nalorphine yields 2-hydroxynalorphine & nalorphine-3-beta-d-glucuronide in rabbit; yields normorphine in rat. /from table/
... Nalrophine is much more effective after parenteral than oral admin, probably because of rapid biotransformation in liver (mainly through conjugation with glucuronic acid). /SRP: former use/
First-pass effect of nalorphine-hydrogen chloride was measured in rats, major metabolic pathway for nalorphine was n-deallylation and glucuronidation. /Nalorphine HCl/

Associated Chemicals

Nalorphine hydrochloride;57-29-4
Nalorphine hydrobromide;1041-90-3

Wikipedia

Nalorphine

Drug Warnings

In patients given narcotic antagonists who have apparently recovered from their overdose, observation must be continued for up to 48 hours as the half-life of the antagonist was generally shorter than that of the narcotic.
Some mixed agonist-antagonist drugs such as ... nalorphine, can produce severe psychotomimetic effects that are not reversible with naloxone (suggesting that these undesirable side effects are not mediated through classical opioid receptors). Also, ... nalorphine can precipatate withdrawal in opioid-tolerant patients. For these reasons, the clinical use of these mixed agonist-antagonist drugs is limited.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./ /Former/
... After chronic admin of high dosage, abrupt discontinuation ... causes characteristic withdrawal syndrome ... One early sign is repeated brief episodes of sensation that is described by some subjects as "electric shocks to head" and by others as light-headedness or fainting spells ... not ... convulsive phenomena ...
For more Drug Warnings (Complete) data for NALORPHINE (7 total), please visit the HSDB record page.

Biological Half Life

The T1/2 of naloxone and nalorphine in rat brain and plasma with 1 and 10 mg/kg sc doses was 0.4 hour.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Diacetylmorphine (heroin) is demethylated with cyanogen bromide and hydrolyzed to normorphine, which is alkylated with allyl bromide to give nalorphine.
Prepd from normorphine.

General Manufacturing Information

Nalorphine is listed in schedule iii of controlled substances act.
... allyl derivative of morphine. ... able to "antagonize" or neutralize most of the effects of narcotic drugs (morphine, codeine), but not those of other types of depressants
Nalorphine ... no longer available in the United States.

Analytic Laboratory Methods

Analyte: nalorphine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Nalorphine hydrochloride /
Analyte: nalorphine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Nalorphine hydrochloride /
Analyte: nalorphine hydrochloride; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry at 285 nm with comparison to standards /Nalorphine hydrochloride /
AMPEROMETRIC HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD FOR DETECTION OF NALORPHINE.
Chemiluminescence detection was used in combination with flow injection analysis to determine > or = 1 fmol of morphine by its reaction with MnO4- in an acidic tetraphosphate soln. Structurally similar narcotics can also be determined by the same procedure. A mechanism for the chemiluminescent reaction is suggested.

Clinical Laboratory Methods

Analyte: nalorphine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: thin-layer chromatography with comparison to standards (chemical identification) /Nalorphine hydrochloride /
Analyte: nalorphine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: ultraviolet detection spectrophotometry at 285 nm with comparison to standards (chemical purity) /Nalorphine hydrochloride /
Analyte: nalorphine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm; limit of detection: 3.1 ng/mL
Analyte: nalorphine; matrix: urine; procedure: high-performance liquid chromatography with electrochemical detection and ultraviolet detection at 210 nm; limit of detection 40 ng/mL
For more Clinical Laboratory Methods (Complete) data for NALORPHINE (10 total), please visit the HSDB record page.

Interactions

When both morphine and nalorphine were given together, intramuscularly, in varying dosages, the resulting effects on the respiration were complex: with 5 mg of morphine, increasing the dose of nalorphine produced greater depression than increasing it with 10 mg morphine. The interaction of the two drugs was regarded as an example of "competitive dualism". The antagonism by nalorphine of the respiratory depression produced by morphine was primarily related to differences in the intrinsic action of each drug, and not simply due to mutually competitive affinities for certain receptor sites.
... Resp depressant actions of nalorphine-type antagonists may add to existing resp depression produced by CNS depressants.
Nalorphine HBR reportedly enhanced depression caused by combination injection of meperidine-levallorphan in pt receiving phenelzine /and other monoamine oxidase inhibitors/ ... /Nalorphine hydrobromide/

Dates

Last modified: 02-18-2024

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